(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1155662-43-3
VCID: VC15815476
InChI: InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate

CAS No.: 1155662-43-3

Cat. No.: VC15815476

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate - 1155662-43-3

Specification

CAS No. 1155662-43-3
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name methyl (3S,5S)-5-methylpiperidine-3-carboxylate
Standard InChI InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
Standard InChI Key HJPYJRXRHXOATI-BQBZGAKWSA-N
Isomeric SMILES C[C@H]1C[C@@H](CNC1)C(=O)OC
Canonical SMILES CC1CC(CNC1)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at positions 3 and 5. The methyl ester group at position 3 and the methyl substituent at position 5 create a stereochemical environment critical for its function. The (3S,5S) configuration is confirmed by its SMILES notation: C[C@@H]1C[C@H](CNC1)C(=O)OC\text{C}[C@@H]_1\text{C}[C@H](\text{CNC}_1)\text{C}(=\text{O})\text{OC} .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H15NO2\text{C}_8\text{H}_{15}\text{NO}_2PubChem
Molecular Weight157.21 g/molPubChem
CAS Number405513-13-5CymitQuimica
IUPAC Namemethyl (3S,5S)-5-methylpiperidine-3-carboxylatePubChem

Stereochemical Significance

The (3S,5S) configuration ensures specific spatial arrangements, affecting hydrogen bonding and van der Waals interactions. This stereochemistry is preserved in derivatives like the hydrochloride salt (CAS 1439815-15-2), which has a molecular weight of 193.67 g/mol .

Synthesis and Manufacturing

Key Reaction Steps:

  • Lactone Activation: Carbohydrate lactones (e.g., derived from D-ribose) undergo nucleophilic attack to form piperidine precursors.

  • Stereochemical Control: Chiral auxiliaries or catalysts enforce the (3S,5S) configuration.

  • Esterification: Methyl esterification at position 3 completes the structure .

Industrial Availability

Despite its utility, commercial availability is limited. CymitQuimica previously offered the compound (95% purity) but discontinued production . Suppliers like Suzhou ARTK Medchem and PharmaBlock Sciences specialize in similar piperidine derivatives, indicating potential custom synthesis avenues .

Physicochemical Properties

Spectral Characteristics

  • Infrared (IR) Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1730 cm1^{-1} (ester) and ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1} (piperidine) .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Methyl groups (δ 1.2–1.4 ppm), piperidine protons (δ 2.5–3.5 ppm), and ester methoxy (δ 3.7 ppm) .

    • 13C^{13}\text{C} NMR: Carbonyl carbon at ~170 ppm, quaternary carbons at 50–60 ppm .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s rigid piperidine scaffold makes it valuable for designing neurological agents and enzyme inhibitors. For instance, similar structures are used in protease inhibitors targeting HIV and hepatitis C .

Future Directions

Synthetic Optimization

Developing catalytic asymmetric methods could improve yield and stereoselectivity. For example, organocatalysts like proline derivatives may enhance enantiomeric excess .

Biological Screening

Priority areas include antiviral and anticancer assays. Molecular docking studies could predict interactions with targets like neuraminidase or kinase enzymes .

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